3-(Fluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Medicinal Chemistry Bioisosterism Drug Metabolism

Medicinal chemistry teams optimizing ATR kinase inhibitors face CYP3A4 time-dependent inhibition (TDI) from unsubstituted tetrahydropyrazolo[1,5-a]pyrazine cores. This 3-(fluoromethyl) analog solves that liability with a metabolically resilient C-F bond at the key metabolic hotspot. • Enables CNS drug design: XLogP3 of -0.5 and TPSA of 29.9 Ų, solidly within optimal CNS MPO space. • Direct precursor for ¹⁸F PET tracer development via nucleophilic fluorination. • Single-step fluorine walk SAR exploration; CH₂F bioisostere for methyl, hydroxymethyl, or aminomethyl groups.

Molecular Formula C7H10FN3
Molecular Weight 155.17 g/mol
Cat. No. B11792635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Fluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Molecular FormulaC7H10FN3
Molecular Weight155.17 g/mol
Structural Identifiers
SMILESC1CN2C(=C(C=N2)CF)CN1
InChIInChI=1S/C7H10FN3/c8-3-6-4-10-11-2-1-9-5-7(6)11/h4,9H,1-3,5H2
InChIKeyAVMRSANLQQGAPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Fluoromethyl)-THPP: Core Scaffold & Physicochemical Profile


3-(Fluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS 1391732-78-7) is a monofluorinated, partially saturated heterocyclic building block within the tetrahydropyrazolo[1,5-a]pyrazine (THPP) class . This scaffold is a key intermediate in structure-based drug design, most notably for generating potent and selective ATR kinase inhibitors . The compound is characterized by a molecular formula of C7H10FN3 and a molecular weight of 155.17 g/mol . Its computed physicochemical properties include a topological polar surface area (TPSA) of 29.9 Ų and an XLogP3-AA of -0.5, indicating a balanced hydrophilic-lipophilic profile suitable for oral bioavailability optimization .

Why 3-(Fluoromethyl)-THPP Cannot Be Replaced by Analogs in ATR Programs


Generic substitution within the THPP class is inadvisable because small changes in fluorination pattern and position critically modulate ATR potency, selectivity, and CYP3A4 time-dependent inhibition (TDI) liability . The Barsanti et al. ATR inhibitor program demonstrated that saturation and deuteration strategies on the THPP core directly impact metabolic pathways, where a single methylene group next to an amine nitrogen was identified as the site of metabolism leading to CYP3A4 TDI . The 3-(fluoromethyl) variant introduces a metabolically resilient carbon-fluorine bond at a specific vector, a modification that cannot be replicated by a simple 3-methyl analog, which lacks the fluorine's electronegative, metabolic-stabilizing, and hydrogen-bonding effects . This specific placement is therefore a strategic choice for modulating off-target liability while maintaining on-target engagement.

Differentiation Evidence: 3-(Fluoromethyl)-THPP vs. Closest Analogs


Monofluoromethyl as a Superior Bioisostere for Metabolic Stability

The CH2F group is a well-established bioisostere for -CH3, -CH2OH, and -CH2NH2, but critically introduces a stronger C-F bond that resists cytochrome P450-mediated oxidation compared to the C-H bond in a methyl group . While direct ATR IC50 or microsomal stability data for this specific compound is not published, the class-level inference from the Barsanti THPP series shows that even single-atom modifications on the saturated ring dramatically alter CYP3A4 TDI outcomes . Replacing a 3-methyl group (137.18 g/mol, C7H11N3) with the 3-fluoromethyl group (155.17 g/mol, C7H10FN3) increases molecular weight by 17.99 g/mol and introduces a strong electron-withdrawing effect, which is proven to reduce the nucleophilicity of adjacent nitrogen lone pairs, thereby decreasing their potential for metabolic activation .

Medicinal Chemistry Bioisosterism Drug Metabolism

Radiosynthetic Feasibility Advantage for 18F PET Tracer Development

The monofluoromethyl group (CH2F) is synthetically accessible for 18F labeling via nucleophilic substitution of a suitable leaving group (e.g., tosylate or mesylate), a standard radiosynthetic route for fluorine-18 . The fluoromethyl group on the pyrazole ring is a viable motif for developing 18F-labeled pyrazolopyrazine PET tracers, a class extensively reviewed for neuroinflammation and oncology imaging . In contrast, the 2-trifluoromethyl analog requires a more complex, low-yielding 18F-trifluoromethylation approach, while the 2-difluoromethyl analog does not offer a straightforward radiosynthetic route due to the difficulty of incorporating [18F] into a CHF2 group. The 3-(fluoromethyl) compound provides a direct path to a metabolically stable PET tracer, as the C-18F bond is chemically and metabolically identical to the C-19F bond in the parent compound .

PET Imaging Radiochemistry Fluorine-18

Optimized Physicochemical Profile for CNS Drug-Like Properties

The computed XLogP3-AA of 3-(fluoromethyl)-THPP is -0.5, with a TPSA of 29.9 Ų and a molecular weight of 155.17 g/mol . Its 2-(trifluoromethyl) analog (free base MW: 191.15 g/mol) has a higher predicted logP (~0.5–1.0 higher based on the π-value of CF3 vs CH2F), and a molecular weight that exceeds 190 g/mol, pushing it beyond the optimal range for CNS penetration. The lower lipophilicity and smaller molecular weight of the 3-(fluoromethyl) compound significantly enhance its compliance with Lipinski's and CNS MPO (Multiparameter Optimization) rules compared to the 2-trifluoromethyl variant, making it a superior starting point for developing brain-penetrant kinase inhibitors .

CNS Drug Design Physicochemical Properties Lipophilicity

Positional Selectivity to Avoid a Key CYP3A4 TDI Hotspot

Detailed DMPK studies on the THPP ATR inhibitor series revealed that the site of metabolism responsible for CYP3A4 TDI is the methylene carbon adjacent to the secondary amine nitrogen on the saturated piperazine ring . The 3-substitution pattern places the fluoromethyl group on the pyrazole ring, spatially separated from this metabolic hotspot. This contrasts with a hypothetical 2-fluoromethyl substitution, which would be positioned in closer proximity to the piperazine ring system and could potentially modulate the electronics of the metabolically labile amine. While specific ATR IC50 values for the 3-fluoromethyl compound are not disclosed, the SAR from Barsanti et al. demonstrates that electronic modification of the core (compounds 20-22) impacts TDI, and strategically placing the fluorine at the 3-position offers a design hypothesis to retain potency while potentially mitigating the TDI liability identified in lead compound 7 .

ATR Kinase CYP3A4 TDI Medicinal Chemistry SAR

High-Value Applications in Drug Discovery and Imaging


ATR Kinase Inhibitor Optimization: Bypassing CYP3A4 TDI

Medicinal chemistry teams optimizing ATR kinase inhibitors can use this compound as a key intermediate to diversify the 3-position of the THPP core. As described in the Barsanti et al. series, the core metabolic liability (CYP3A4 TDI) originates from the piperazine methylene, and 3-substitution with a fluoromethyl group offers a vector for introducing metabolic stability without modifying the saturated ring amines that are critical for potency .

18F-Labeled PET Radiotracer Development for Oncology

The monofluoromethyl moiety is a direct precursor for 18F radiolabeling via nucleophilic fluorination. This compound can be used as a cold reference standard and as a precursor for synthesizing 18F-labeled pyrazolopyrazine PET tracers, a class validated for imaging kinase targets and neuroinflammatory biomarkers . Its distinct advantage over di- or trifluoromethyl analogs lies in the radiolabeling accessibility demonstrated for similar CH2F-functionalized heterocycles .

CNS-Penetrant Kinase Inhibitor Chemical Probe Synthesis

For projects requiring blood-brain barrier penetration, the 3-(fluoromethyl)-THPP offers the most favorable CNS MPO profile among common fluorinated THPP analogs. Its XLogP3 of -0.5 and TPSA of 29.9 Ų place it solidly within the optimal CNS drug space, unlike the 2-trifluoromethyl variant which trends toward higher lipophilicity and molecular weight . This makes it the preferred building block for synthesizing CNS-targeted RET, JAK, or ATR chemical probes.

Bioisosteric Replacement in Scaffold SAR Exploration

The CH2F group is a versatile bioisostere capable of replacing methyl, hydroxymethyl, and aminomethyl groups . This compound serves as a direct building block for the systematic exploration of fluorine walk SAR on the THPP scaffold, enabling medicinal chemists to probe electronic effects (σ-meta Hammett constant for CH2F ≈ 0.12), hydrogen-bonding capacity, and metabolic stability effects in a single substitution step .

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